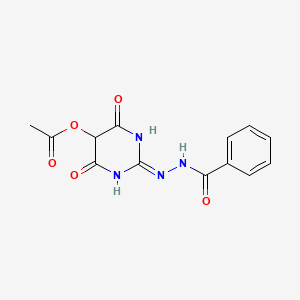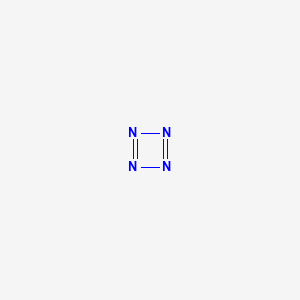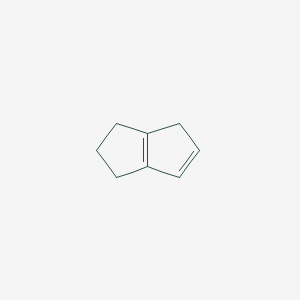
2-(Phenylmethanesulfinyl)-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Benzylsulfinyl)phthalimide is an organic compound that belongs to the class of phthalimides. Phthalimides are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science. N-(Benzylsulfinyl)phthalimide, in particular, is recognized for its role as a sulfenylating agent in various organic transformations .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Benzylsulfinyl)phthalimide typically involves the reaction of phthalimide with benzylsulfinyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction . The reaction can be represented as follows:
Phthalimide+Benzylsulfinyl chloride→N-(Benzylsulfinyl)phthalimide+HCl
Industrial Production Methods
Industrial production of N-(Benzylsulfinyl)phthalimide follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-(Benzylsulfinyl)phthalimide undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Triethylamine, pyridine.
Major Products Formed
Oxidation: N-(Benzylsulfonyl)phthalimide.
Reduction: N-(Benzylthio)phthalimide.
Substitution: Various substituted phthalimides depending on the nucleophile used.
Applications De Recherche Scientifique
N-(Benzylsulfinyl)phthalimide has several applications in scientific research:
Chemistry: Used as a sulfenylating agent in organic synthesis to introduce sulfenyl groups into various substrates.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and materials.
Mécanisme D'action
The mechanism of action of N-(Benzylsulfinyl)phthalimide involves its role as an electrophilic sulfenylating agent. The sulfinyl group is highly electrophilic, allowing it to react with nucleophiles to form C-S bonds. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with cellular proteins and enzymes, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(Sulfenyl)succinimides: Similar sulfenylating agents used in organic synthesis.
N-(Aryl/alkylsulfenyl)phthalimides: Other derivatives of phthalimide with sulfenyl groups.
Uniqueness
N-(Benzylsulfinyl)phthalimide is unique due to its specific benzylsulfinyl group, which imparts distinct reactivity and selectivity in sulfenylation reactions. This makes it a valuable reagent in organic synthesis compared to other sulfenylating agents .
Propriétés
Numéro CAS |
40167-14-4 |
|---|---|
Formule moléculaire |
C15H11NO3S |
Poids moléculaire |
285.3 g/mol |
Nom IUPAC |
2-benzylsulfinylisoindole-1,3-dione |
InChI |
InChI=1S/C15H11NO3S/c17-14-12-8-4-5-9-13(12)15(18)16(14)20(19)10-11-6-2-1-3-7-11/h1-9H,10H2 |
Clé InChI |
KIJRAOHPROESOP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CS(=O)N2C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[[2-Imino-4-(3-nitrophenyl)-1,3-thiazol-5-ylidene]amino]-2-nitro-aniline](/img/structure/B14668233.png)
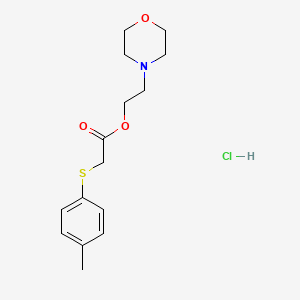
![4-[(E)-({4-[(E)-Phenyldiazenyl]phenyl}imino)methyl]phenyl decanoate](/img/structure/B14668244.png)
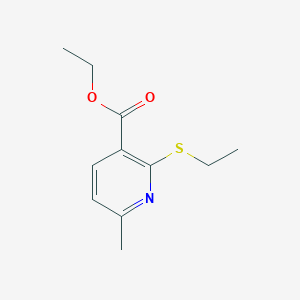
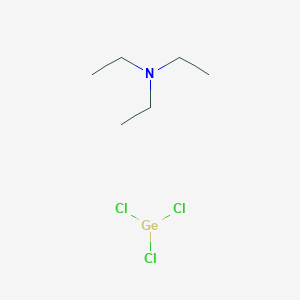
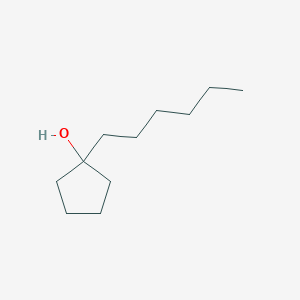

![9-Azabicyclo[6.1.0]non-4-ene](/img/structure/B14668286.png)

